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Compound of Interest

Compound Name: (Rac)-MGV354

Cat. No.: B15571932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the preclinical and clinical performance of

(Rac)-MGV354, a soluble guanylate cyclase (sGC) activator, against a new wave of glaucoma

drug candidates. The following analysis is based on publicly available experimental data and is

intended to inform ongoing research and development in glaucoma therapeutics.

Executive Summary
(Rac)-MGV354 demonstrated promising intraocular pressure (IOP) reduction in preclinical

animal models, outperforming a standard prostaglandin analog in some studies. However, it

failed to translate this efficacy into human clinical trials, showing no significant difference from

placebo in lowering IOP. In contrast, several new drug candidates, including nitric oxide (NO)-

donating prostaglandins and Rho kinase (ROCK) inhibitors, have shown robust IOP-lowering

effects in extensive clinical trial programs and have gained regulatory approval. This guide

presents a detailed comparison of their mechanisms of action, experimental data, and clinical

trial designs to provide a comprehensive overview for the scientific community.

Mechanism of Action Overview
The primary goal in the medical management of glaucoma is the reduction of intraocular

pressure. This is primarily achieved by either decreasing the production of aqueous humor or

increasing its outflow through the trabecular meshwork (conventional pathway) or the
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uveoscleral pathway (unconventional pathway). The drug candidates discussed in this guide

utilize novel mechanisms to enhance aqueous humor outflow.

(Rac)-MGV354 is a selective activator of soluble guanylate cyclase (sGC). Under conditions of

oxidative stress, which are thought to be present in the glaucomatous trabecular meshwork,

sGC can become oxidized and less responsive to nitric oxide (NO). (Rac)-MGV354 is designed

to activate this oxidized form of sGC, leading to increased cyclic guanosine monophosphate

(cGMP) levels, relaxation of the trabecular meshwork, and increased aqueous outflow.[1]

Latanoprostene bunod is a nitric oxide-donating prostaglandin F2α analog. It has a dual

mechanism of action. The latanoprost acid component increases uveoscleral outflow, while the

butanediol mononitrate moiety releases nitric oxide, which relaxes the trabecular meshwork to

increase conventional outflow.[2]

Netarsudil is a Rho kinase (ROCK) inhibitor. ROCK is an enzyme that plays a role in the

contraction of the trabecular meshwork cells. By inhibiting ROCK, netarsudil leads to the

relaxation of these cells, increasing conventional outflow. It is also believed to lower episcleral

venous pressure.

NCX 470 is a nitric oxide-donating bimatoprost. Similar to latanoprostene bunod, it has a dual

mechanism, with the bimatoprost component increasing uveoscleral outflow and the nitric oxide

component enhancing conventional outflow through the trabecular meshwork.[3]

Omidenepag isopropyl is a selective prostaglandin EP2 receptor agonist. Activation of the EP2

receptor is thought to increase aqueous humor outflow through both the conventional and

uveoscleral pathways.
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Compound Animal Model Key Findings Comparator Reference

(Rac)-MGV354
Pigmented

Rabbits

Significant dose-

dependent IOP

reduction of 20%

to 40% vs.

vehicle, lasting

up to 6 hours.

Vehicle [1]

Cynomolgus

Monkey

(Glaucoma

Model)

Significant dose-

dependent IOP

reduction of 20%

to 40% vs.

vehicle, lasting

up to 24 hours.

Sustained IOP

lowering up to 7

days with once-

daily dosing,

greater in

magnitude than

Travatan.

Vehicle,

Travoprost
[1]

NCX 470

Ocular

Normotensive

Beagle Dogs &

Ocular

Hypertensive

Non-human

Primates

More effective at

lowering IOP

than equimolar

concentrations of

bimatoprost.

Bimatoprost [4][5]
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Drug Trial(s)
Key
Efficacy
Findings

Comparator
Key
Adverse
Events

Reference

(Rac)-

MGV354

Phase I/II

(NCT027437

80)

No

statistically

significant

difference in

IOP lowering

compared to

vehicle.

Change from

baseline in

mean diurnal

IOP was -0.6

mmHg for

MGV354 and

-1.1 mmHg

for vehicle.

Vehicle

Conjunctival

and ocular

hyperemia.

Latanoproste

ne bunod

(Vyzulta)

APOLLO,

LUNAR

Non-inferior

and, in some

analyses,

superior to

timolol in IOP

reduction.

Mean IOP

reductions of

7.5–9.1 mm

Hg from

baseline

through 3

months.

Timolol 0.5%

Conjunctival

hyperemia,

eye irritation.
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Netarsudil

(Rhopressa)

ROCKET-1,

ROCKET-2,

ROCKET-4

Non-inferior

to timolol in

patients with

baseline IOP

< 25 mmHg.

Timolol 0.5%
Conjunctival

hyperemia.
[6][7][8]

NCX 470
Mont Blanc,

Denali

Non-inferior

to

latanoprost.

Mean IOP

reductions

were

numerically

greater than

latanoprost at

all time points

and

significantly

greater at

some. IOP-

lowering

effect from

baseline for

NCX 470 was

7.9 to 10.0

mmHg vs. 7.1

to 9.8 mmHg

for

latanoprost.

Latanoprost

0.005%

Conjunctival

hyperemia.
[9][10][11][12]

Omidenepag

isopropyl

(Eybelis)

AYAME,

PEONY

Non-inferior

to latanoprost

in reducing

IOP. In the

AYAME

study, the

difference in

the change

Latanoprost

0.005%

Conjunctival

hyperemia,

corneal

thickening.

[13][14][15]

[16]
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from baseline

in mean

diurnal IOP

for OMDI

versus

latanoprost

was 0.63

mmHg in

favor of

latanoprost.

Experimental Protocols
(Rac)-MGV354 Preclinical Studies

Animal Models: Pigmented rabbits and a laser-induced ocular hypertension model in

cynomolgus monkeys were utilized.

Dosing: A single topical ocular dose of (Rac)-MGV354 was administered. For sustained

effect studies in monkeys, once-daily dosing was continued for 7 days.

IOP Measurement: Intraocular pressure was measured at various time points post-dosing.

Comparator: Vehicle and Travoprost (travoprost ophthalmic solution) were used as

comparators.

Outcome Measures: The primary outcome was the change in IOP from baseline compared

to the control group.

(Rac)-MGV354 Phase I/II Clinical Trial (NCT02743780)
Study Design: A three-part, double-masked, randomized, vehicle-controlled study.

Part 1 & 2 (Safety and Tolerability): Evaluated the maximum tolerated dose (MTD) of once-

daily (Rac)-MGV354 in 32 healthy volunteers and 16 patients with ocular hypertension or

glaucoma.
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Part 3 (Efficacy): A multi-site trial that assessed the IOP-lowering efficacy of the MTD

administered nightly for one week in 50 patients with a minimum IOP of 24 mmHg at 8 AM.

Primary Outcome: The main outcome measure was the mean diurnal IOP at day 8 compared

to baseline.

Latanoprostene Bunod Pivotal Trials (APOLLO and
LUNAR)

Study Design: Three-month, multi-centre, double-masked, parallel-group, non-inferiority,

active-controlled trials.[17][18][19]

Patient Population: Patients with open-angle glaucoma or ocular hypertension.

Randomization: Patients were randomized in a 2:1 ratio to receive either latanoprostene

bunod 0.024% once daily in the evening or timolol maleate 0.5% twice daily.[17][18][19]

Primary Efficacy Outcome: Mean IOP in the study eye at nine time points (8:00 AM, 12:00

PM, and 4:00 PM at week 2, week 6, and month 3).[17][20]

Netarsudil Pivotal Trials (ROCKET-1, ROCKET-2, and
ROCKET-4)

Study Design: Double-masked, randomized, non-inferiority clinical trials.[6][21]

Patient Population: Patients with open-angle glaucoma or ocular hypertension.

Randomization: After a washout period, patients were randomized to receive netarsudil

0.02% once daily or timolol 0.5% twice daily. ROCKET-2 also included a netarsudil twice-

daily arm.[6][21]

Primary Efficacy Outcome: The primary endpoint for ROCKET-4 was the mean IOP at 8:00

AM, 10:00 AM, and 4:00 PM at week 2, week 6, and month 3 in patients with a baseline IOP

<25 mm Hg.[7]
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Study Design: Randomized, multi-regional, double-masked, parallel-group trials.[9][10]

Patient Population: Patients with open-angle glaucoma or ocular hypertension.

Randomization: Patients were randomized to receive NCX 470 ophthalmic solution, 0.1% or

latanoprost ophthalmic solution, 0.005%.[9][10]

Primary Efficacy Evaluation: Based on the reduction from baseline in mean time-matched

IOP at six timepoints (8 AM and 4 PM at week 2, week 6, and month 3).[9][10]

Omidenepag Isopropyl Phase 3 Trials (AYAME and
PEONY)

Study Design: Randomized, investigator-masked (AYAME) or observer-masked (PEONY),

active-controlled, parallel-group, multicenter trials.[13][14][15][16]

Patient Population: Patients with primary open-angle glaucoma or ocular hypertension.

Randomization: Following a washout period, eligible subjects were randomized 1:1 to

receive either omidenepag isopropyl 0.002% or latanoprost 0.005% once daily.[13][14][15]

[16]

Primary Endpoint: The change from baseline in mean diurnal IOP at week 4 (AYAME) or

month 3 (PEONY).[13][14][15][16]
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Caption: Signaling pathways for (Rac)-MGV354, NO-Donating Prostaglandins, and ROCK

Inhibitors.
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Caption: Generalized workflow for the pivotal clinical trials of new glaucoma drug candidates.

Conclusion
The development of (Rac)-MGV354 highlights a common challenge in drug discovery: the

translation of promising preclinical findings into clinical efficacy. While the sGC pathway
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remains a valid target for IOP reduction, the clinical failure of (Rac)-MGV354 underscores the

complexities of ocular pharmacology and disease pathology in humans. In contrast, the

success of nitric oxide-donating prostaglandins and Rho kinase inhibitors marks a significant

advancement in the medical management of glaucoma. These agents, with their novel

mechanisms of action and demonstrated efficacy in large-scale clinical trials, offer valuable

new options for patients and a foundation for future research. This comparative guide serves as

a resource for researchers to understand the landscape of emerging glaucoma therapies,

informing the design of future studies and the development of the next generation of IOP-

lowering drugs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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